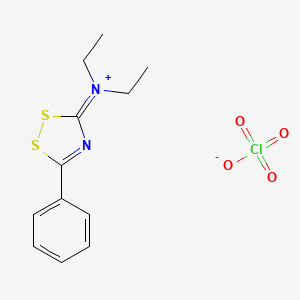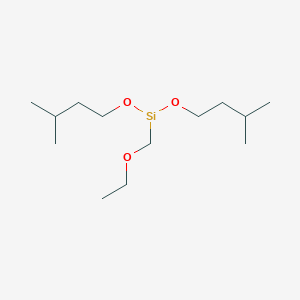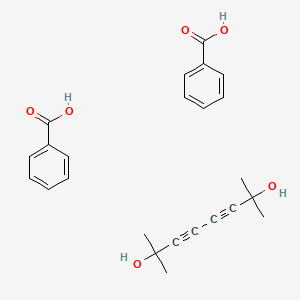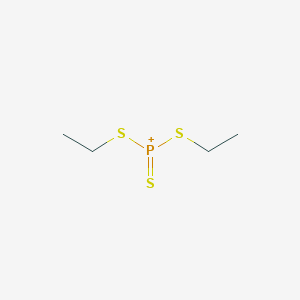
Glutathione-dehydro-retronecine Conjugate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutathione-dehydro-retronecine conjugate is a compound formed through the conjugation of glutathione with dehydro-retronecine, a metabolite of pyrrolizidine alkaloids. This conjugation is significant in the detoxification processes within the liver, where glutathione acts as a nucleophile, binding to electrophilic compounds to form more water-soluble conjugates that can be excreted from the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glutathione-dehydro-retronecine conjugate typically involves the reaction of dehydro-retronecine with glutathione in the presence of glutathione S-transferase enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment .
Industrial Production Methods: Industrial production of this conjugate is less common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant enzymes and controlled reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The dehydro-retronecine moiety can undergo oxidation reactions, leading to the formation of reactive intermediates.
Reduction: Glutathione can reduce electrophilic centers within the dehydro-retronecine structure.
Substitution: Nucleophilic substitution reactions are common, where glutathione replaces a leaving group on the dehydro-retronecine.
Common Reagents and Conditions:
Reagents: Glutathione, dehydro-retronecine, glutathione S-transferase enzymes.
Conditions: Aqueous buffer solutions, physiological pH (around 7.4), and temperatures close to 37°C.
Major Products: The primary product of these reactions is the this compound, which is more water-soluble and less toxic than its parent compounds .
Chemistry:
- Used as a model compound to study the mechanisms of glutathione conjugation and detoxification processes .
Biology:
- Investigated for its role in cellular defense mechanisms against oxidative stress and electrophilic compounds .
Medicine:
- Explored for its potential in reducing the toxicity of pyrrolizidine alkaloids and other harmful substances in the liver .
Industry:
作用機序
The mechanism of action of glutathione-dehydro-retronecine conjugate involves the enzymatic conjugation of glutathione to dehydro-retronecine. This process is catalyzed by glutathione S-transferase enzymes, which facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic centers of dehydro-retronecine. This results in the formation of a more water-soluble conjugate that can be excreted from the body, thereby reducing the toxicity of the parent compound .
類似化合物との比較
9-Glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine: Another glutathione conjugate formed from pyrrolizidine alkaloids, similar in structure and function.
Glutathione conjugates of other electrophilic compounds: These include various drug metabolites and environmental toxins that undergo similar detoxification processes.
Uniqueness: The uniqueness of glutathione-dehydro-retronecine conjugate lies in its specific formation from dehydro-retronecine, a metabolite of pyrrolizidine alkaloids, and its role in mitigating the hepatotoxic effects of these compounds .
特性
CAS番号 |
64660-86-2 |
|---|---|
分子式 |
C18H26N4O7S |
分子量 |
442.5 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N4O7S/c19-11(18(28)29)1-2-14(24)21-12(17(27)20-7-15(25)26)9-30-13-4-6-22-5-3-10(8-23)16(13)22/h3,5,11-13,23H,1-2,4,6-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29)/t11-,12-,13+/m0/s1 |
InChIキー |
VGNGDXGMOUMTSQ-RWMBFGLXSA-N |
異性体SMILES |
C1CN2C=CC(=C2[C@@H]1SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CO |
正規SMILES |
C1CN2C=CC(=C2C1SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)

![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)
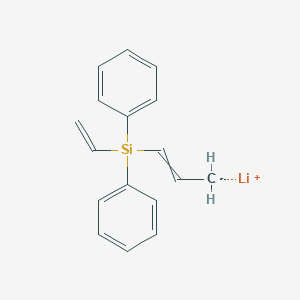

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
